
Isopropyl propionate
Overview
Description
Isopropyl propionate is an ester with the chemical formula C6H12O2. It is formed by the esterification of propionic acid and isopropanol. This compound is known for its pleasant fruity odor and is used in various applications, including as a solvent and in flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl propionate can be synthesized through the esterification of propionic acid with isopropanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and the removal of water .
Industrial Production Methods: In industrial settings, this compound is produced by direct esterification in a benzene solution with p-toluenesulfonic acid as a catalyst. This method ensures high yields and purity of the ester .
Chemical Reactions Analysis
Types of Reactions: Isopropyl propionate, being an ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form propionic acid and isopropanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed:
Hydrolysis: Propionic acid and isopropanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols
Scientific Research Applications
Scientific Research Applications
Isopropyl propionate has diverse applications across different scientific fields:
Chemistry
- Solvent in Organic Synthesis : It is used as a solvent for various reactions due to its ability to dissolve a wide range of organic compounds. Its low boiling point allows for easy removal from reaction mixtures post-reaction.
- Esterification Reactions : this compound serves as a reagent in esterification processes, enhancing yields when coupled with membrane technology to remove water produced during the reaction .
Biology
- Enzyme-Catalyzed Reactions : It is employed in studies of ester hydrolysis and enzyme kinetics, particularly involving esterases that catalyze the breakdown of esters into their respective alcohols and acids.
- Drug Delivery Systems : Research indicates potential uses in drug formulation due to its favorable properties for creating prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industrial Applications
- Flavoring and Fragrance Production : Widely used in the food industry for flavoring agents and in the cosmetic industry for fragrances due to its pleasant aroma .
- Cleaning Agents : Its solvent properties make it effective for cleaning electronic components and precision instruments, where residue-free cleaning is crucial .
Case Study 1: Esterification Enhancement
A recent study demonstrated the use of vapor permeation-integrated heterogeneous catalytic esterification using Amberlyst 15 as a catalyst. The coupling of this chemical reaction with a hydrophilic membrane significantly increased the conversion rate of propionic acid to this compound from 39% to nearly 90% over three hours .
Catalyst Weight % | Conversion Rate (%) |
---|---|
3% | 39 |
4% | 60 |
10% | 75 |
12% | 90 |
Research into the biological activity of this compound revealed its potential antimicrobial properties. Studies indicated that it could inhibit certain bacterial strains, suggesting applications in both food preservation and as an ingredient in antimicrobial formulations .
Mechanism of Action
The mechanism of action of isopropyl propionate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing propionic acid and isopropanol. This reaction is facilitated by esterases, which are enzymes that specifically target ester bonds .
Comparison with Similar Compounds
Ethyl propionate: Another ester with similar properties but formed from ethanol and propionic acid.
Isopropyl acetate: An ester formed from isopropanol and acetic acid, used similarly in solvents and flavorings.
Uniqueness: Isopropyl propionate is unique due to its specific esterification components, which give it distinct physical and chemical properties, such as its fruity odor and specific reactivity in esterification and hydrolysis reactions .
Biological Activity
Isopropyl propionate (C6H12O2) is an isopropyl ester of propionic acid, commonly used as a solvent and in flavoring applications. Its biological activity has garnered attention in various research domains, including its potential antimicrobial properties, metabolic effects, and interactions with biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its chemical structure, which consists of an isopropyl group attached to a propionate moiety. The molecular formula is C6H12O2, and its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains.
- Metabolic Effects : It may influence metabolic pathways, particularly in lipid metabolism.
- Toxicological Studies : Investigations into its toxicity and safety profile are essential for understanding its application in food and pharmaceuticals.
Antimicrobial Properties
This compound has been studied for its potential antimicrobial effects. A study highlighted the compound's ability to inhibit the growth of certain bacterial strains, including Salmonella enterica. The mechanisms through which it exerts these effects are not fully understood but may involve disruption of cellular functions or membrane integrity.
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Salmonella enterica | 15 | 100 |
Escherichia coli | 12 | 100 |
Staphylococcus aureus | 10 | 100 |
Metabolic Effects
Research has indicated that this compound may play a role in lipid metabolism. In animal models, it has been shown to influence triglyceride levels and cholesterol synthesis. A study conducted on rats fed a high-fat diet demonstrated significant reductions in plasma triglycerides and liver fat accumulation following administration of this compound.
Case Study: Lipid Metabolism in Rats
In a controlled study involving high-fat diet-induced obesity in rats:
- Duration : 8 weeks
- Dosage : 200 mg/kg body weight
- Findings :
- Decreased plasma alanine transaminase (ALT) levels by 30%
- Reduced liver triglyceride content by 25%
- Downregulation of genes associated with fatty acid synthesis
Toxicological Profile
Understanding the toxicity of this compound is critical for its safe application. Studies have evaluated its acute toxicity and potential effects on various organ systems. The compound has been classified as having low acute toxicity based on LD50 values in animal studies.
Endpoint | Value |
---|---|
LD50 (oral, rat) | >5000 mg/kg |
Skin Irritation (rabbit) | Non-irritating |
Eye Irritation (rabbit) | Mild irritation observed |
Properties
IUPAC Name |
propan-2-yl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMWOMHMDSDKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Record name | ISOPROPYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060927 | |
Record name | Propanoic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., liquid | |
Record name | ISOPROPYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isopropyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
108.00 to 111.00 °C. @ 760.00 mm Hg | |
Record name | Isopropyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.95 mg/mL at 25 °C, completely miscible with alcohol and diluted alcohol | |
Record name | Isopropyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isopropyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.869 (20°) | |
Record name | Isopropyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
637-78-5 | |
Record name | ISOPROPYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isopropyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB0AK08T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Isopropyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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